2-(2-chlorophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group and a benzoxazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the chlorophenoxy and benzoxazole intermediates. These intermediates are then coupled through an acetamide linkage. The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)acetamide: Lacks the benzoxazole moiety, making it less complex.
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide: Does not contain the chlorophenoxy group.
Uniqueness
2-(2-chlorophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide is unique due to its combination of a chlorophenoxy group and a benzoxazole moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H19ClN2O3 |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H19ClN2O3/c1-14-11-19-21(12-15(14)2)29-23(26-19)16-7-9-17(10-8-16)25-22(27)13-28-20-6-4-3-5-18(20)24/h3-12H,13H2,1-2H3,(H,25,27) |
InChI Key |
VRPLCGPGGJAKSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
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